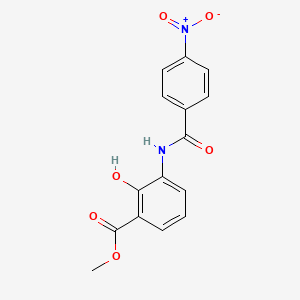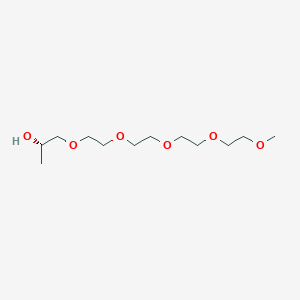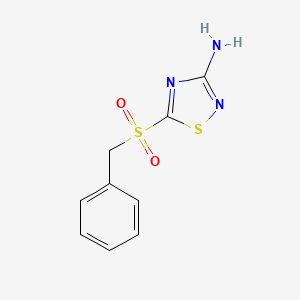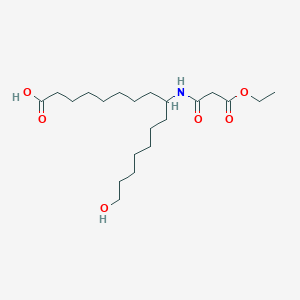
4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, methyl, and propan-2-yl groups, as well as two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by amination. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help in achieving high yields and minimizing by-products.
化学反応の分析
Types of Reactions
4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学的研究の応用
4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism by which 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diol
- 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-dinitrile
- 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-dicarboxylic acid
Uniqueness
4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
854633-87-7 |
|---|---|
分子式 |
C14H24N2 |
分子量 |
220.35 g/mol |
IUPAC名 |
4-tert-butyl-6-methyl-3-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-8(2)11-10(14(4,5)6)7-9(3)12(15)13(11)16/h7-8H,15-16H2,1-6H3 |
InChIキー |
FTUASHUKSNAXPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)N)C(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


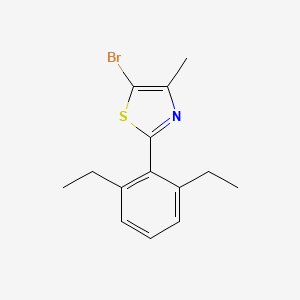
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
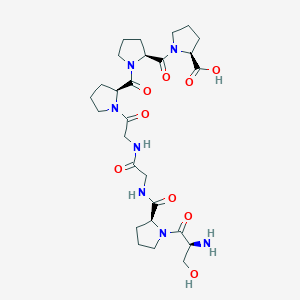
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
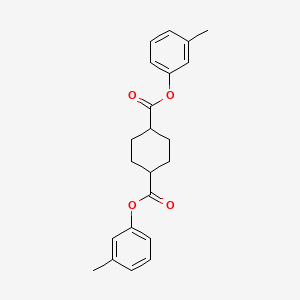
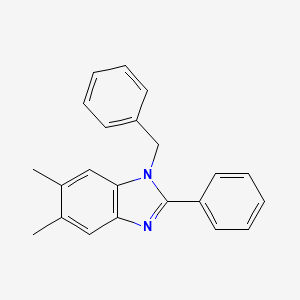

![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
